molecular formula C23H24ClN3O4 B2643314 3-[(4-chlorophenyl)methyl]-8-[2-(4-methoxyphenyl)acetyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021067-23-1

3-[(4-chlorophenyl)methyl]-8-[2-(4-methoxyphenyl)acetyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B2643314
CAS No.: 1021067-23-1
M. Wt: 441.91
InChI Key: YDVNAWJKJOMMJT-UHFFFAOYSA-N
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Description

3-[(4-chlorophenyl)methyl]-8-[2-(4-methoxyphenyl)acetyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione is a complex organic compound with potential applications in various scientific fields. This compound features a unique spirocyclic structure, which contributes to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-chlorophenyl)methyl]-8-[2-(4-methoxyphenyl)acetyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multiple steps, including the formation of the spirocyclic core and the introduction of functional groups. Common synthetic routes may involve the use of starting materials such as 4-chlorobenzyl chloride, 4-methoxyphenylacetic acid, and various amines. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-[(4-chlorophenyl)methyl]-8-[2-(4-methoxyphenyl)acetyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and appropriate catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[(4-chlorophenyl)methyl]-8-[2-(4-methoxyphenyl)acetyl]-1,3,8-triazaspiro[4

    Chemistry: The compound’s unique structure makes it a valuable target for synthetic chemists exploring new reaction pathways and mechanisms.

    Biology: It may be used as a probe to study biological processes and interactions at the molecular level.

    Medicine: Potential therapeutic applications include its use as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: The compound’s properties may be exploited in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 3-[(4-chlorophenyl)methyl]-8-[2-(4-methoxyphenyl)acetyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. Detailed studies on its binding affinity, selectivity, and overall pharmacodynamics are essential to fully understand its effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester
  • 6-Isopropyl-9-methyl-1,4-dioxaspiro[4.5]decane-2-methanol

Uniqueness

Compared to similar compounds, 3-[(4-chlorophenyl)methyl]-8-[2-(4-methoxyphenyl)acetyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione stands out due to its spirocyclic structure, which imparts unique chemical and biological properties. This structural feature may enhance its stability, binding affinity, and overall efficacy in various applications.

Properties

IUPAC Name

3-[(4-chlorophenyl)methyl]-8-[2-(4-methoxyphenyl)acetyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClN3O4/c1-31-19-8-4-16(5-9-19)14-20(28)26-12-10-23(11-13-26)21(29)27(22(30)25-23)15-17-2-6-18(24)7-3-17/h2-9H,10-15H2,1H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDVNAWJKJOMMJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)N2CCC3(CC2)C(=O)N(C(=O)N3)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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